molecular formula C8H10N2O2 B13399346 N-Pyridin-4-yl-L-alanine CAS No. 76478-27-8

N-Pyridin-4-yl-L-alanine

Cat. No.: B13399346
CAS No.: 76478-27-8
M. Wt: 166.18 g/mol
InChI Key: SAAQPSNNIOGFSQ-LURJTMIESA-N
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Description

N-Pyridin-4-yl-L-alanine is a non-proteogenic, unnatural amino acid (UAA) that serves as a valuable synthetic building block in biochemical and chemical research. UAAs are not incorporated into proteins by natural cellular machinery but are chemically synthesized to introduce novel properties into peptides and other molecular structures . This compound features a pyridin-4-yl group, which can act as a versatile ligand for metal coordination. Researchers utilize such amino acids in the development of metalloproteins, as the terpyridine moiety can form stable complexes with various metal ions, such as Ruthenium (Ru), which are of interest for their photophysical properties and potential applications in catalysis and biomedicine . In peptide science, this compound is a critical reagent for alanine scanning mutagenesis, a fundamental technique used to map protein-protein interactions and identify key functional residues by systematically substituting original amino acids with alanine . Furthermore, its structural motif makes it a candidate for creating novel peptidomimetics and for incorporation into antibody-drug conjugates and other smart materials . As a derivative of the simple, aliphatic L-alanine, it maintains a low steric profile while adding significant chemical functionality . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76478-27-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2S)-2-(pyridin-4-ylamino)propanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-2-4-9-5-3-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

SAAQPSNNIOGFSQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=NC=C1

Canonical SMILES

CC(C(=O)O)NC1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies for N Pyridin 4 Yl L Alanine and Its Derivatives

Classical and Contemporary Organic Synthesis Strategies

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of C-N bonds, offering mild conditions and broad substrate scope compared to classical methods like the Ullmann condensation. researchgate.netsnnu.edu.cn The Buchwald-Hartwig amination, in particular, has been extensively developed for the synthesis of aryl amines from aryl halides and amines. wikipedia.org This reaction has been successfully applied to the N-arylation of amino acids, although challenges such as the low nucleophilicity of the amino acid and pH sensitivity must be addressed. researchgate.net The choice of ligand, base, and palladium precursor is critical for achieving high yields and preventing racemization of the chiral center in L-alanine.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org Various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to enhance the reaction's efficiency and scope. wikipedia.org

Table 1: Key Parameters in Palladium-Catalyzed N-Arylation of Amino Acid Derivatives

ParameterRole in ReactionCommon Examples/ConditionsCitation
Palladium Precursor Source of the active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃ beilstein-journals.org
Ligand Stabilizes the Pd center, facilitates oxidative addition and reductive eliminationXantphos, PCy₃, BINAP, DPPF wikipedia.orgbeilstein-journals.orgresearchgate.net
Base Deprotonates the amine, facilitates the formation of the Pd-amido complexCs₂CO₃, K₃PO₄, K₂CO₃ researchgate.netbeilstein-journals.org
Solvent Solubilizes reactants and influences reaction rate and selectivityDioxane, Toluene, DMF beilstein-journals.orgresearchgate.net
Halo-Pyridine The electrophilic coupling partner4-Chloropyridine, 4-Bromopyridine, 4-Iodopyridine whiterose.ac.ukacs.org
Alanine (B10760859) Source The nucleophilic coupling partnerL-alanine, L-alanine esters researchgate.netresearchgate.net

While direct N-arylation is common, strategies involving the coupling of halopyridines with carbon nucleophiles to form a pyridylacetic acid backbone, which can then be converted to the desired amino acid, are also prevalent. Synthetic routes to pyridylacetic acid derivatives often start from halopyridines using palladium-catalyzed cross-coupling reactions with various carbanion equivalents. whiterose.ac.ukacs.org These methods include the use of:

Lithium enolates: These are powerful nucleophiles that can be coupled with halopyridines. whiterose.ac.uk

Silyl enol ethers: These offer a milder alternative to lithium enolates for coupling reactions. whiterose.ac.uk

Reformatsky reagents: Organozinc reagents generated from α-halo esters can be coupled with halopyridines to introduce the acetate (B1210297) moiety. whiterose.ac.ukacs.org

These approaches build the carbon skeleton first, which subsequently requires functional group transformations, such as amination, to arrive at the final N-pyridin-4-yl-L-alanine structure.

A more direct approach to α-amino acid derivatives involves the use of pre-functionalized organometallic reagents. Serine-derived organozinc reagents have emerged as valuable building blocks in organic synthesis. uni-muenchen.descispace.com These chiral reagents can be prepared from protected serine derivatives and undergo Negishi cross-coupling reactions with aryl halides, including halopyridines. uni-muenchen.demolaid.com

This strategy allows for the direct installation of a protected amino acid side chain onto the pyridine (B92270) ring. scispace.comresearchgate.net For instance, a protected β-iodoalanine derivative, synthesized from serine, can be converted into an organozinc reagent. scispace.com Subsequent palladium-catalyzed Negishi coupling of this reagent with a 4-halopyridine would yield the protected this compound precursor. uni-muenchen.deresearchgate.net This method is advantageous as it preserves the stereochemistry of the starting L-serine.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as pyridine. researchgate.netjscimedcentral.com For pyridines, the positions ortho (2,6) and para (4) to the nitrogen atom are activated towards nucleophilic attack. jscimedcentral.comacs.org The reaction of a 4-halopyridine with a suitable nucleophile, such as an L-alanine derivative, can proceed via an SNAr mechanism to form this compound. acs.org

The reaction typically requires an electron-withdrawing group on the pyridine ring to facilitate the formation of the negatively charged Meisenheimer intermediate. scribd.com However, the inherent electron-deficient nature of the pyridine ring itself can be sufficient to promote substitution, especially with highly reactive nucleophiles or under forcing conditions. chemrxiv.orgsci-hub.se The reactivity of the leaving group generally follows the order F > Cl > Br > I for this mechanism. researchgate.net

One SNAr strategy involves the reaction of 4-halopyridines with activated methylene (B1212753) compounds. whiterose.ac.ukacs.org These carbon nucleophiles, stabilized by two electron-withdrawing groups, are sufficiently reactive to displace a halide from the 4-position of the pyridine ring. acs.orgresearchgate.net The resulting product can then be further elaborated to the desired amino acid.

The general sequence involves:

SNAr reaction of a 4-halopyridine with an activated methylene compound.

Hydrolysis and decarboxylation (or deacylation) of the intermediate to yield a pyridylacetic acid derivative. whiterose.ac.ukacs.org

Introduction of the amino group at the α-position.

Table 2: Activated Methylene Compounds Used in SNAr Reactions with Halopyridines

NucleophileResulting Intermediate StructureSubsequent StepsCitation
Malonates Pyridylmalonic esterHydrolysis and decarboxylation whiterose.ac.ukacs.orgresearchgate.net
Ketoesters PyridylketoesterDeacylation whiterose.ac.ukacs.org
Cyanoacetate PyridylcyanoacetateHydrolysis and decarboxylation whiterose.ac.ukacs.org
Meldrum's/Barbituric Acids Adduct with pyridyl moietyHydrolysis/decarboxylation or ring-opening whiterose.ac.ukacs.org

An alternative to oxygen-based activated methylene compounds is the use of metallated alkylnitrile nucleophiles. whiterose.ac.ukacs.org These are potent carbon nucleophiles generated by deprotonating an alkylnitrile (like acetonitrile) with a strong base. The resulting carbanion can readily attack a 4-halopyridine in an SNAr fashion. This reaction forms a pyridylacetonitrile intermediate, which can then be hydrolyzed to the corresponding pyridylacetic acid, a key precursor for this compound. whiterose.ac.ukacs.org This precious-metal-free approach provides a direct route to the core carbon skeleton. acs.org

Multi-Component Reaction (MCR) Sequences

Multi-component reactions offer a powerful and efficient approach to complex molecules from simple starting materials in a single operation, minimizing waste and purification steps.

A convenient three-component synthesis for substituted pyridylacetic acid derivatives, which are precursors or analogues to this compound, has been developed. nih.govbeilstein-journals.orgacs.org This strategy leverages the dual reactivity of Meldrum's acid derivatives. nih.gov The process begins with the activation of a pyridine-N-oxide with an agent like tosyl chloride, followed by nucleophilic substitution by a Meldrum's acid derivative. nih.govresearchgate.net This forms an intermediate which can then act as an electrophile. nih.gov Subsequent reaction with a nucleophile, such as an alkoxide, triggers a ring-opening and decarboxylation cascade to yield the final pyridylacetic acid derivative. nih.govacs.org

The initial step involves the coupling of a Meldrum's acid with a pyridine-N-oxide. nih.gov For instance, the reaction of 5-methyl Meldrum's acid with pyridine-N-oxide, activated by tosyl chloride and triethylamine, followed by treatment with sodium methoxide (B1231860) in methanol, yields the corresponding methyl propionate (B1217596) derivative with substitution at the 4-position of the pyridine ring. nih.govresearchgate.net This regioselectivity for the 4-position is notable and is thought to be influenced by the stabilized, and therefore less nucleophilic, nature of the Meldrum's acid-derived nucleophile, favoring addition at the kinetically preferred 4-position of the activated N-alkoxypyridinium salt. researchgate.net When the 4-position of the pyridine-N-oxide is already substituted, the reaction proceeds cleanly at the 2-position. nih.govacs.org

The scope of this reaction has been explored with various substituted pyridine-N-oxides, demonstrating tolerance for alkyl, aryl, alkoxy, and bromo substituents. nih.govacs.orgresearchgate.net The intermediate can also be reacted with a range of different nucleophiles, including other alcohols to form different esters, or amines to generate amides, showcasing the versatility of this approach. nih.gov

Table 1: Scope of the Three-Component Coupling of 5-Methyl Meldrum's Acid with Various Pyridine-N-Oxides Reaction Conditions: 1. Pyridine-N-oxide (1.1 equiv), 5-methyl Meldrum's acid (1.0 equiv), TsCl (1.1 equiv), Et3N (2.1 equiv), EtOAc, r.t., overnight. 2. NaOMe (2.2 equiv), MeOH, r.t., 2–6 h. Data sourced from nih.govresearchgate.net.

EntryPyridine-N-OxideProductYield (%)
1Pyridine-N-oxideMethyl 2-(pyridin-4-yl)propanoate63
22-Methylpyridine-N-oxideMethyl 2-(2-methylpyridin-4-yl)propanoate67
33-Methylpyridine-N-oxideMethyl 2-(3-methylpyridin-4-yl)propanoate65
44-Methylpyridine-N-oxideMethyl 2-(4-methylpyridin-2-yl)propanoate61
54-Phenylpyridine-N-oxideMethyl 2-(4-phenylpyridin-2-yl)propanoate64
64-Methoxypyridine-N-oxideMethyl 2-(4-methoxypyridin-2-yl)propanoate44

Stereoselective Synthesis of N-Substituted Alanine Derivatives

Achieving the correct stereochemistry is paramount in the synthesis of amino acid derivatives for biological applications. Several methods have been established to control the stereochemical outcome during the formation of N-substituted alanines.

The formation of Schiff bases followed by stereoselective reduction is a classic and effective method for synthesizing chiral amines and amino acids. In the context of N-substituted alanines, this often involves the condensation of an α-keto acid or its equivalent with an amine, followed by hydrogenation.

One powerful approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.govrenyi.hu A general method involves preparing a Ni(II) complex of a Schiff base formed between glycine and a chiral auxiliary. nih.gov This complex can then be alkylated to introduce the desired side chain. The chiral environment provided by the complex directs the approach of the electrophile, leading to a high degree of stereoselectivity. nih.govrenyi.hu

Another strategy involves the diastereoselective catalytic hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters. scirp.org In this method, the Schiff base is formed between the pyruvoyl moiety and an amine. The chirality of the proline ester then directs the hydrogenation of the C=N double bond, preferentially forming one diastereomer. Subsequent hydrolysis of the amide and ester bonds releases the desired N-substituted alanine. The stereochemical outcome is primarily controlled by the chirality of the proline moiety, which forms a chelation intermediate during hydrogenation. scirp.org This method has been shown to produce alanine derivatives with enantiomeric excesses up to 78%. scirp.org

A highly efficient and stereoselective method for the synthesis of N-substituted α,β-diamino acids, which are structurally related to N-substituted alanines, involves the N-Michael addition of nitrogen nucleophiles to a chiral bicyclic dehydroalanine (B155165) derivative. researchgate.netnih.govacs.org This methodology is notable for proceeding at room temperature in good to excellent yields without the need for a catalyst or base. nih.govacs.orgacs.org The reaction is tolerant to oxygen and moisture and exhibits high chemo- and stereoselectivity. acs.orgacs.org

The key substrate is a chiral bicyclic dehydroalanine (Dha) derivative, which can be prepared on a multi-gram scale from L-serine. acs.org The rigid bicyclic structure of this Michael acceptor effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus ensuring high diastereoselectivity in the 1,4-conjugate addition. researchgate.netnih.gov A wide range of nitrogen nucleophiles, including primary and secondary amines, can be used in this reaction. acs.org The resulting Michael adducts can then be readily converted into the corresponding N-substituted amino acids. researchgate.net

Table 2: Diastereoselective N-Michael Addition of Amines to a Chiral Bicyclic Dehydroalanine Data sourced from acs.org.

EntryNitrogen NucleophileProductYield (%)
1Benzylamineβ-Benzylaminoalanine derivative95
2Imidazole1-Isohistidine derivative89
3Piperidineβ-(Piperidin-1-yl)alanine derivative99
4Azepaneβ-(Azepan-1-yl)alanine derivative99
5Indolineβ-(Indolin-1-yl)alanine derivative93

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often providing access to enantiomerically pure compounds under mild reaction conditions. researchgate.net

Traditional synthetic routes to heteroarylalanines, such as pyridylalanines, often require multiple steps involving protection and deprotection, and rely on chromatographic purification. nih.govacs.org To overcome these limitations, a convenient telescopic chemoenzymatic strategy has been developed for the synthesis of L-pyridylalanine analogues. nih.govacs.org

This one-pot, two-step process begins with a Knoevenagel-Doebner condensation between a substituted pyridylaldehyde and malonic acid to form the corresponding pyridylacrylic acid. researchgate.net Without isolation, this intermediate undergoes a highly enantioselective hydroamination catalyzed by a phenylalanine ammonia (B1221849) lyase (PAL) from Anabaena variabilis. researchgate.netnih.gov This enzyme facilitates the addition of ammonia across the double bond of the acrylic acid derivative to furnish the desired L-amino acid. d-nb.info

This biocatalytic approach consistently delivers the L-pyridylalanine products with excellent enantiopurity (>99% enantiomeric excess) and achieves high conversions, typically between 88% and 95%. nih.govacs.org The isolated yields for various pyridylalanine analogues range from 32% to 60%. nih.gov This method provides a direct and efficient pathway to enantiomerically pure L-pyridylalanines, complementing existing synthetic methodologies. nih.govturner-biocatalysis.com

Table 3: Biocatalytic Synthesis of L-Pyridylalanines from Pyridylaldehydes Data sourced from nih.govacs.org.

EntryStarting AldehydeProductConversion (%)Isolated Yield (%)Enantiomeric Excess (%)
1Pyridine-4-carboxaldehyde(L)-4-Pyridylalanine9051>99
2Pyridine-3-carboxaldehyde(L)-3-Pyridylalanine9560>99
3Pyridine-2-carboxaldehyde(L)-2-Pyridylalanine8832>99
46-Methylpyridine-2-carboxaldehyde(L)-6-Methyl-2-pyridylalanine9045>99

Enantioselective Biocatalytic Hydroamination Methodologies for Pyridylalanines

Application of Phenylalanine Ammonia Lyase (PAL)

Phenylalanine ammonia lyase (PAL) is an enzyme that naturally catalyzes the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid. wikipedia.org This reaction is a critical step in the biosynthesis of numerous polyphenol compounds in plants. wikipedia.org While the deamination reaction is the natural function of PAL, the enzyme can also catalyze the reverse reaction—the stereoselective addition of ammonia to a substituted trans-cinnamic acid to yield an L-phenylalanine derivative. frontiersin.orgfrontiersin.orgnih.gov

This synthetic (reverse) reaction requires a high concentration of ammonia to shift the equilibrium toward amination. frontiersin.orgfrontiersin.org The process is highly enantioselective, making it a valuable tool for producing optically pure non-natural amino acids. frontiersin.org For the synthesis of this compound, this would theoretically involve the enzymatic amination of a pyridyl-substituted cinnamic acid precursor. The PAL-catalyzed hydroamination proceeds without the need for external cofactors, relying on its internal 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) prosthetic group for catalysis. frontiersin.orgnih.gov

ParameterDescriptionKey Findings / RelevanceCitations
EnzymePhenylalanine Ammonia Lyase (PAL)Catalyzes the reversible deamination of L-phenylalanine. wikipedia.org
Reaction TypeReverse HydroaminationAddition of ammonia to a cinnamic acid derivative. frontiersin.orgfrontiersin.org
Key ConditionHigh concentration of ammoniaShifts the reaction equilibrium towards the synthesis of the amino acid. frontiersin.orgnih.gov
StereoselectivityHigh (produces L-enantiomer)A key advantage for synthesizing optically pure amino acids. frontiersin.org
Potential SubstratePyridyl-substituted Cinnamic AcidWould be required to synthesize this compound via this method.
Process ImprovementEnzyme immobilization and flow chemistryLeads to enhanced stability, reusability, and productivity. frontiersin.orgfrontiersin.org

Chemoenzymatic Preparations Utilizing Enzymes (e.g., α-Chymotrypsin)

Chemoenzymatic methods offer a powerful approach to producing enantiomerically pure amino acids like pyridylalanine derivatives. researchgate.net α-Chymotrypsin, a serine protease, is a well-studied enzyme in this context. sigmaaldrich.comwikipedia.org While its natural function is the hydrolysis of peptide bonds, particularly after aromatic residues like phenylalanine, it can be employed for the kinetic resolution of racemic amino acid esters. researchgate.netsigmaaldrich.com

The strategy involves the enantioselective hydrolysis of a racemic N-acyl pyridylalanine ester. For instance, racemic N-acetyl-4-pyridylalanine methyl ester can be subjected to hydrolysis by α-chymotrypsin. The enzyme selectively catalyzes the hydrolysis of the L-enantiomer to the corresponding N-acetyl-L-4-pyridylalanine, leaving the D-enantiomer of the ester largely unreacted. researchgate.net The resulting product mixture of the hydrolyzed L-amino acid and the unreacted D-ester can then be separated chemically. Subsequent deprotection of the acyl group yields the desired enantiomerically pure L-4-pyridylalanine. researchgate.net This method is effective for producing various pyridylalanine regioisomers, including the 4-pyridyl variant, with high enantiomeric excess (ee > 98%). researchgate.net

EnzymeStrategySubstrate ExampleProductKey AdvantageCitations
α-ChymotrypsinKinetic ResolutionRacemic N-acetyl-4-pyridylalanine esterN-acetyl-L-4-pyridylalanineHigh enantioselectivity (ee > 98%) researchgate.net

Emerging and Sustainable Synthetic Techniques

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a prominent technique for accelerating chemical reactions and improving yields. nih.govrsc.org The use of microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times, higher product purity, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles, including pyridines and pyrroles. nih.govrsc.org For example, multicomponent reactions to form substituted pyrrole (B145914) derivatives from primary amines, aldehydes, and other building blocks have been efficiently conducted under microwave irradiation. nih.gov Similarly, polyfunctionalized pyridine derivatives have been synthesized in one-pot reactions under microwave conditions. rsc.org A study on the intramolecular cyclocondensation of enamine-type Schiff bases derived from L-amino acids (including L-phenylalanine and L-alanine) to form tetrasubstituted pyrroles demonstrated high yields (55-86%) in short reaction times using microwave heating. mdpi.com While a specific MAOS protocol for this compound is not detailed in the reviewed literature, the proven success of this technique in synthesizing related pyridine and amino acid derivatives highlights its potential to enhance the efficiency of its production. rsc.orgmdpi.com

Light-Mediated Transformations and Radical Chemistry in Synthesis

Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govsigmaaldrich.com This approach has been applied to the synthesis of unnatural amino acids through C-C bond formation. nih.gov

One strategy involves the generation of alkyl radicals from stable precursors, such as Katritzky-type pyridinium (B92312) salts or N-hydroxyphthalimide (NHPI) esters of carboxylic acids. nih.govbeilstein-journals.org For instance, visible light can induce the homolytic cleavage of the C-N bond in an alkyl pyridinium salt to generate an alkyl radical, which can then add to a Michael acceptor like a dehydroamino acid derivative to form a new C-C bond. nih.gov Another prominent method involves the reductive decarboxylative fragmentation of NHPI esters derived from amino acids. The NHPI ester of N-Boc-alanine, for example, can be converted into an α-amino radical upon visible light irradiation in the presence of a suitable photocatalyst or through the formation of an electron-donor-acceptor (EDA) complex. beilstein-journals.orgacs.org This radical can then participate in various coupling reactions. These light-mediated, radical-based methods offer novel and modular pathways for synthesizing complex amino acid structures that could be adapted for the synthesis of this compound.

Metal-Free Decarboxylative Cyclization Reactions

Developing synthetic methods that avoid the use of transition metals is a key goal of green chemistry. In this context, metal-free decarboxylative cyclization reactions have been established as an efficient route to construct pyridine derivatives directly from natural α-amino acids. rsc.orgrsc.org

In a notable example, a variety of natural α-amino acids, including alanine and phenylalanine, were used as substrates to synthesize pyridine derivatives. rsc.org The reaction proceeds through a proposed cascade mechanism that begins with the formation of an imide, followed by an amino acid-catalyzed aldol (B89426) condensation, and concludes with an oxidative decarboxylation and cyclization to furnish the pyridine ring. rsc.org This approach is significant as it utilizes readily available and structurally diverse amino acids as fundamental building blocks for the heterocyclic core. The ability to use simple amino acids like alanine to construct a substituted pyridine ring represents a direct and atom-economical strategy that could be tailored for the synthesis of pyridyl-alanine derivatives. rsc.org

Reaction TypeKey ReactantsConditionsProposed Mechanism StepsProductCitations
Metal-Free Decarboxylative CyclizationNatural α-Amino Acids (e.g., Alanine), AldehydesMetal-freeImide formation, Aldol condensation, Oxidative decarboxylation, CyclizationPyridine Derivatives rsc.orgrsc.org

Ring-Opening Polymerization of N-Alkyl-(L)-alanine N-Carboxyanhydrides

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common and efficient method for preparing well-defined polypeptides. dcu.iefrontiersin.org This process can be initiated by various nucleophiles, with primary and secondary amines being among the most frequently used. dcu.iemdpi.com

The polymerization of an L-alanine derived NCA, for instance, is typically initiated by the nucleophilic attack of an amine on the C5 carbonyl of the NCA ring. dcu.ie This is followed by the loss of carbon dioxide to generate a new terminal amine, which then propagates by attacking another NCA monomer. This "normal amine mechanism" (NAM) allows for the synthesis of polypeptides with controlled molecular weights and narrow polydispersities. dcu.ie

In the context of this compound, this methodology applies to the polymerization of a pre-formed this compound N-carboxyanhydride monomer. The ROP of this functionalized NCA would yield a polypeptide with pyridyl groups regularly spaced along the polymer backbone. Such polymers are of interest for creating functional biomaterials where the pyridyl side chains can influence properties like solubility, metal chelation, or biological interactions. The control over polymerization afforded by the ROP of NCAs makes it a powerful technique for creating advanced polypeptide-based materials. researchgate.net

Chemical Reactivity and Mechanistic Investigations of N Pyridin 4 Yl L Alanine

Fundamental Reaction Pathways and Transformation Studies of N-Pyridin-4-yl-L-alanine

Decarboxylation Processes and Factors Influencing Stability

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction pathway for amino acids, including this compound. In enzymatic systems, this process is often facilitated by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. The stability of the external aldimine formed between PLP and the amino acid is crucial for the reaction. Computational studies have shown that the external aldimine significantly lowers the free energy barrier for the spontaneous decarboxylation of L-dopa in water by a remarkable 16 kcal/mol. nih.gov The enzyme itself, such as L-dopa decarboxylase, further reduces this barrier by an additional 8 kcal/mol. nih.gov

In the context of plant biochemistry, alanine (B10760859) decarboxylase (AlaDC) catalyzes the decarboxylation of alanine to produce ethylamine, a precursor for theanine biosynthesis. elifesciences.orgnih.gov The catalytic efficiency of these enzymes is a key factor in controlling the production of potentially toxic intermediates if they accumulate in excessive amounts. elifesciences.org

Intramolecular Proton Transfer Equilibria

Intramolecular proton transfer is a critical equilibrium that influences the reactivity of this compound, particularly in the context of its interaction with pyridoxal 5'-phosphate (PLP). This process involves the transfer of a proton between the imine nitrogen and the 3-oxo group of the PLP-amino acid Schiff base, resulting in a tautomeric equilibrium between the N-protonated Schiff base and the O-protonated hydroxyimine. nih.gov

The position of this equilibrium is sensitive to the surrounding environment. For instance, a protonated pyridine (B92270) ring strongly favors the N-protonated Schiff base in both solid-state and polar aprotic solvents. nih.gov However, in aqueous solutions, this coupling is diminished due to competing hydrogen bonding interactions with water, which can cause the imino group to rotate out of the aromatic plane. nih.gov Quantum mechanical and molecular mechanical (QM/MM) simulations have indicated that solvent effects, both in aqueous solution and within an enzyme's active site, lower the free energy of the O-protonated tautomer. nih.gov This suggests that the enzymatic environment can fine-tune the proton transfer equilibrium to facilitate subsequent catalytic steps.

Radical Formation and Cyclization Mechanisms

The formation of radicals from amino acids like alanine can be initiated by processes such as irradiation. nih.govresearchgate.net Computational modeling has been employed to understand the transformation of these radicals. nih.gov Studies on L-α-alanine have investigated both intermolecular and intramolecular proton transfer pathways, as well as decarboxylation processes, following radical formation. researchgate.net One of the stable radicals observed in alanine is formed by a net hydrogen abstraction from the Cα position. researchgate.net While specific studies on radical formation and cyclization of this compound are not extensively detailed in the provided results, the general principles of radical chemistry in amino acids suggest that the pyridine ring could influence the stability and subsequent reaction pathways of any formed radicals.

Imino and Amine Reactivity in this compound Systems

The reactivity of the imino and amine groups in this compound is central to its chemical transformations. The formation of an imine (Schiff base) with carbonyl compounds is a key step in many of its reactions, including those catalyzed by PLP-dependent enzymes. nih.gov The nucleophilicity of the amine group is crucial for this initial condensation reaction.

In the context of coordination chemistry, the amine and carboxylate groups of pyridyl-alanine derivatives can coordinate with metal ions. For example, in situ deamination reactions have been observed under certain conditions, leading to the formation of novel coordination polymers. researchgate.net The pyridine nitrogen also provides an additional site for coordination and can influence the resulting structure and properties of the metal-organic frameworks.

Mechanistic Elucidation in Complex Chemical Systems

Investigations in Maillard Reaction Model Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a complex process that contributes significantly to the flavor and color of cooked foods. nih.gov this compound, as an amino acid, can participate in this reaction. The initial step involves the condensation of the amino group with a carbonyl group of a reducing sugar to form an N-substituted glycosylamine, which then rearranges to form an Amadori rearrangement product (ARP). researchgate.net

These ARPs are key intermediates that can undergo further degradation and reaction to produce a wide array of volatile and non-volatile compounds, including pyrazines, which are important flavor compounds. researchgate.netnih.govresearchgate.net The structure of the amino acid, including the presence of the pyridinyl group, can influence the types and quantities of the resulting Maillard reaction products. Model systems are frequently used to investigate the mechanisms of the Maillard reaction in a simplified and controlled manner. nih.gov Studies using dipeptides and tripeptides have shown that the position of an amino acid within a peptide chain can also affect the formation of flavor compounds like pyrazines. nih.gov

Table 1: Summary of Key Reactive Species and Intermediates

Species/Intermediate Role in Reaction Pathway Factors Influencing Formation/Stability
External Aldimine (Schiff Base) Intermediate in enzymatic decarboxylation PLP cofactor, enzyme active site environment, solvent
N-protonated Schiff base Tautomer in intramolecular proton transfer Protonation state of pyridine ring, solvent polarity
O-protonated hydroxyimine Tautomer in intramolecular proton transfer Solvent effects, enzyme active site
Amino Acid Radical Intermediate in radiation-induced reactions Irradiation, subsequent proton transfer and decarboxylation

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C8H10N2O2
Pyridoxal 5'-phosphate (PLP) C8H10NO6P
L-dopa C9H11NO4
Alanine C3H7NO2
Ethylamine C2H7N
Theanine C7H14N2O3
Pyrazine C4H4N2
Glucose C6H12O6
Methylglyoxal C3H4O2
Glyoxal C2H2O2
Pyrraline C12H16N2O4
Role of Imine Isomerization and Oxazolidinone Formation

The chemical reactivity of this compound in thermal processing, such as in the context of the Maillard reaction, is anticipated to involve key intermediates like imines and oxazolidinones. The initial step of the Maillard reaction is the condensation of a carbonyl group (from a reducing sugar) with the primary amino group of L-alanine to form a Schiff base, which is an imine. This imine can then undergo isomerization, a critical step that influences the subsequent reaction pathways.

One significant pathway for imine isomerization involves the formation of an oxazolidinone intermediate. The carboxyl group of the this compound moiety can participate in an intramolecular cyclization reaction with the imine double bond. This process is facilitated by the stereochemistry of the L-alanine backbone and results in the formation of a five-membered oxazolidinone ring. The formation of this intermediate is a reversible process and serves as a crucial branch point in the reaction cascade.

The importance of oxazolidinone formation lies in its ability to facilitate the decarboxylation of the amino acid moiety, leading to the formation of an azomethine ylide. This highly reactive intermediate can then undergo a 1,3-dipolar cycloaddition with various dipolarophiles, contributing to the diversity of Maillard reaction products. Furthermore, the rearrangement of the oxazolidinone can lead to the formation of different isomeric imines, which in turn can proceed through distinct reaction pathways, yielding a variety of flavor and color compounds.

Below is a data table summarizing the key steps in this proposed mechanism.

StepReactantsIntermediateProduct(s)Significance
1This compound, Reducing SugarSchiff Base (Imine)Amadori or Heyns compoundsInitiation of the Maillard reaction.
2ImineOxazolidinoneIsomeric IminesBranch point for different reaction pathways.
3OxazolidinoneAzomethine YlideDecarboxylated products, Cycloaddition adductsGeneration of reactive intermediates, diversification of products.
Analysis of Radical and Ionic Browning Mechanisms

The browning observed during the thermal treatment of this compound in the presence of carbonyl compounds is a result of complex reaction cascades that can proceed through both ionic and radical mechanisms. These pathways are not mutually exclusive and often occur concurrently, contributing to the formation of melanoidins, the high molecular weight, colored compounds responsible for the brown pigmentation.

Ionic Browning Mechanisms:

The ionic pathways are primarily driven by the classical Maillard reaction cascade. Following the initial formation of the Schiff base and its rearrangement to Amadori or Heyns products, a series of enolization, dehydration, and cyclization reactions occur. These reactions are typically acid- or base-catalyzed and involve the movement of electron pairs, characteristic of ionic mechanisms. Key intermediates in these pathways include α-dicarbonyl compounds, such as 3-deoxyglucosone, which are highly reactive and can undergo Strecker degradation with other amino acid molecules. The Strecker degradation is a pivotal ionic process that generates aldehydes and α-aminoketones, which are important precursors for many flavor and color compounds, including pyrazines. The subsequent aldol-type condensation and polymerization of these smaller reactive species lead to the formation of the brown melanoidins.

Radical Browning Mechanisms:

In addition to the ionic pathways, radical mechanisms can also play a significant role in the browning process, particularly at higher temperatures or in the presence of pro-oxidants. Radicals can be generated through the autoxidation of sugars or lipids, or through the cleavage of bonds in intermediates of the Maillard reaction. For instance, the retro-aldol reaction of Amadori products can generate radical species. These radicals can initiate chain reactions, leading to the polymerization of various intermediates and the formation of melanoidins. The pyridine moiety in this compound could potentially influence these radical pathways. Pyridinyl radicals are known to be relatively stable, and their formation could either propagate or terminate radical chains, thereby modulating the rate and extent of browning.

The interplay between these ionic and radical pathways is complex and highly dependent on the reaction conditions such as temperature, pH, and the presence of oxygen or other catalysts.

Mechanism TypeKey IntermediatesKey ReactionsContribution to Browning
Ionic Schiff base, Amadori products, α-dicarbonylsEnolization, Dehydration, Strecker degradation, Aldol (B89426) condensationFormation of heterocyclic compounds and melanoidin precursors.
Radical Sugar-derived radicals, Pyridinyl radicalsInitiation, Propagation, TerminationPolymerization and cross-linking reactions leading to melanoidins.

Mechanistic Studies of Catalytic Transformations

Role of Pyridine Moiety in Metal-Catalyzed Processes

The pyridine moiety of this compound is expected to play a crucial role in its coordination chemistry and catalytic transformations involving metal centers. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base and a good ligand for a wide range of transition metals. This coordinating ability can significantly influence the reactivity of the entire molecule in metal-catalyzed processes.

In a catalytic cycle, the pyridine nitrogen can coordinate to a metal catalyst, bringing the catalytic center in close proximity to the alanine portion of the molecule. This intramolecular coordination can facilitate various transformations, such as C-H activation, asymmetric hydrogenation, or cross-coupling reactions, by pre-organizing the substrate-catalyst complex. The electronic properties of the pyridine ring, being electron-deficient, can also modulate the reactivity of the coordinated metal center. For instance, it can act as a π-acceptor ligand, which can stabilize low-valent metal species and influence the oxidative addition and reductive elimination steps in a catalytic cycle.

Furthermore, the pyridinium (B92312) form of the molecule, protonated at the pyridine nitrogen, can act as a directing group in certain catalytic reactions. The positive charge can influence the regioselectivity of reactions by altering the electronic landscape of the molecule. The potential for the pyridine moiety to act as a hemilabile ligand, which can reversibly coordinate and de-coordinate from the metal center during a catalytic cycle, could also be a key feature in enabling catalytic turnover.

The table below summarizes the potential roles of the pyridine moiety in metal-catalyzed reactions.

Role of Pyridine MoietyMetal Catalyst InteractionPotential Catalytic ApplicationMechanistic Implication
Ligand Coordination via nitrogen lone pairAsymmetric synthesis, Cross-couplingFormation of a stable metal complex, influencing stereoselectivity.
Directing Group Electrostatic or coordinative guidanceC-H functionalizationEnhancing regioselectivity and reaction efficiency.
Electronic Modifier π-acceptor/σ-donor propertiesRedox catalysisModulating the electronic properties and reactivity of the metal center.
Hemilabile Ligand Reversible coordinationFacilitating substrate/product exchangeOpening a coordination site for catalysis to proceed.
Photoinduced Reactivity and Chemoselectivity

The photoinduced reactivity of this compound is anticipated to be governed by the photochemical properties of its pyridine and alanine components. Upon absorption of light, typically in the UV region, the molecule can be excited to a higher electronic state. From this excited state, it can undergo various photochemical transformations, often with high chemoselectivity.

One likely photoinduced process is the generation of radical species. The pyridine ring is known to undergo photoinduced single-electron transfer (SET) processes. In the presence of a suitable electron donor or acceptor, the excited pyridine moiety could be either reduced to a pyridinyl radical anion or oxidized to a pyridinyl radical cation. These radical ions are highly reactive and can initiate a cascade of subsequent reactions.

Alternatively, photoexcitation could lead to the homolytic cleavage of bonds within the molecule. For instance, the C-N bond between the pyridine ring and the alanine nitrogen or the C-C bond in the alanine side chain could be susceptible to photocleavage, generating a pair of radicals. The fate of these radicals would then depend on the reaction environment, potentially leading to recombination, disproportionation, or reaction with other molecules.

The chemoselectivity of these photoinduced reactions would be influenced by several factors, including the wavelength of light used for excitation, the solvent, and the presence of other reactive species. For example, in the presence of oxygen, photoinduced electron transfer could lead to the formation of reactive oxygen species (ROS), such as singlet oxygen or superoxide, which could then participate in the oxidation of the molecule. The inherent chirality of the L-alanine moiety could also play a role in directing the stereochemical outcome of certain photochemical reactions, leading to enantio- or diastereoselective product formation.

Photochemical ProcessInitial EventKey IntermediatesPotential ProductsFactors Influencing Chemoselectivity
Photoinduced Electron Transfer Excitation of pyridine moietyPyridinyl radical ionsReduced or oxidized derivativesPresence of electron donors/acceptors, solvent polarity.
Photocleavage Homolytic bond cleavageCarbon- and nitrogen-centered radicalsFragmentation or rearrangement productsWavelength of light, bond dissociation energies.
Photosensitization Energy transfer to or from another moleculeExcited state sensitizer (B1316253) or quencherIsomerization or cycloaddition productsPresence of photosensitizers or quenchers.

Advanced Spectroscopic and Structural Characterization of N Pyridin 4 Yl L Alanine Derivatives

High-Resolution Solution-State Spectroscopic Techniques

In solution, molecules are in constant motion, adopting a range of conformations. High-resolution spectroscopic techniques are essential to probe these dynamic states and provide an averaged, yet highly detailed, picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution and stereochemistry of organic molecules in solution. For N-Pyridin-4-yl-L-alanine, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the alanine (B10760859) and pyridine (B92270) moieties. The alanine α-proton would appear as a quartet, coupled to the three protons of the β-methyl group, which would in turn appear as a doublet. The attachment of the electron-withdrawing pyridyl group to the nitrogen atom would shift these signals downfield compared to free L-alanine. The pyridine ring protons would present as two distinct sets of signals, characteristic of a 4-substituted pyridine ring, appearing as doublets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement this information, with resolved signals for the carboxyl carbon, the α-carbon, the β-methyl carbon, and the distinct carbons of the pyridine ring. The chemical shifts provide critical information about the electronic environment of each atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for L-alanine and 4-substituted pyridine rings.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxyl (C=O) - ~175-178
α-Carbon ~4.0-4.2 (quartet) ~55-58
β-Methyl (CH₃) ~1.5-1.7 (doublet) ~18-20
Pyridine C2, C6 ~8.2-8.4 (doublet) ~148-150
Pyridine C3, C5 ~6.7-6.9 (doublet) ~108-110

To unequivocally assign these resonances and confirm the molecular structure, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the coupling network between protons, confirming the connectivity between the α-proton and the β-methyl protons of the alanine fragment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the ¹³C signals for the α-carbon, β-methyl group, and the protonated pyridine carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for confirming the key N-C4 bond between the alanine nitrogen and the pyridine ring, by observing a correlation from the alanine α-proton to the pyridine C4 carbon, and from the pyridine C3/C5 protons to the alanine α-carbon.

These advanced techniques, used in concert, provide a definitive and detailed picture of the molecular connectivity and constitution of this compound derivatives in solution.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a unique "fingerprint" and confirming the presence of specific functional groups. nih.govnih.gov For this compound, these techniques are complementary.

IR Spectroscopy is particularly sensitive to polar bonds and would clearly identify:

O-H Stretch: A broad band around 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds and would be particularly useful for identifying:

Pyridine Ring Modes: Symmetric ring-breathing vibrations, which are often strong in Raman spectra, providing a clear signature for the aromatic system.

C-C Backbone Stretches: Vibrations associated with the alanine carbon skeleton.

Together, these methods provide a comprehensive vibrational profile of the molecule, confirming its functional group composition and providing data that can be correlated with structural information from other techniques. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Carboxylic Acid O-H stretch 2500-3300 (broad) Weak
Carboxylic Acid C=O stretch 1700-1725 (strong) Moderate
Secondary Amine N-H stretch 3300-3500 (moderate) Weak
Pyridine Ring C=C, C=N stretches 1400-1600 (multiple bands) Strong
Pyridine Ring Ring Breathing Not prominent Strong

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since the parent amino acid is L-alanine, this compound is inherently chiral, making CD an essential tool for confirming its absolute configuration and studying its solution-state conformation. researchgate.net

The chiroptical properties are dominated by the electronic transitions associated with the molecule's chromophores in the asymmetric environment of the chiral center. For this compound, two main chromophores are present: the carboxyl group and the pyridinyl group.

The L-alanine backbone typically gives rise to a weak positive Cotton effect around 210-220 nm, corresponding to the n→π* transition of the carboxyl group.

The pyridine ring, an aromatic chromophore, will have its own π→π* transitions. The coupling of this chromophore to the chiral center via the nitrogen atom is expected to induce a significant CD signal in the UV region, which can be sensitive to the conformation around the N-Cα bond.

Analysis of the CD spectrum can therefore provide confirmation of the L-configuration and offer insights into the preferred solution-state conformation of the pyridinyl substituent relative to the chiral backbone. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Solid-State Structural Analysis and Crystal Engineering

While solution-state techniques describe the dynamic average structure, solid-state analysis provides a precise, static picture of a molecule's conformation and its interactions with neighboring molecules in a crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An SCXRD analysis of a suitable crystal of an this compound derivative would yield precise bond lengths, bond angles, and torsion angles, defining its exact conformation.

Beyond the individual molecule, SCXRD reveals the supramolecular architecture—the arrangement of molecules in the crystal lattice. nih.gov For this compound, the key intermolecular interactions expected to govern the crystal packing include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), likely forming strong O-H···O dimers or chains. The secondary amine (N-H) can act as a donor, and the pyridine nitrogen is a strong hydrogen bond acceptor, potentially leading to N-H···N interactions. researchgate.net

π–π Stacking: The electron-deficient pyridine rings can engage in π–π stacking interactions, further stabilizing the crystal structure. nih.gov

The interplay of these interactions defines the crystal engineering of the compound, influencing its physical properties. Analysis of related structures, such as (E)-3-(pyridin-4-yl)acrylic acid, reveals the prevalence of strong O—H⋯N interactions and π–π stacking in organizing molecules into a three-dimensional network. nih.govresearchgate.net L-alanine itself crystallizes in the orthorhombic P2₁2₁2₁ space group, forming a network of charge-assisted hydrogen bonds. desy.de The introduction of the pyridyl group offers additional sites for directed intermolecular interactions.

Table 3: Representative Crystallographic Data for a Related Heterocyclic Amino Acid Derivative Data for L-alanine, which forms the core of the target molecule. desy.de

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.032
b (Å) 12.343
c (Å) 5.784
Z (molecules/unit cell) 4

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound, featuring a carboxylic acid group, an amine group, and an aromatic pyridine ring, provides multiple sites for hydrogen bonding and other non-covalent interactions. In the crystalline state, these molecules engage in a network of interactions that define their packing.

Key intermolecular forces observed in related N-aryl and pyridyl-alanine structures include:

Strong O-H···O Hydrogen Bonds: Carboxylic acid groups on adjacent molecules can form robust hydrogen bonds, often leading to the creation of dimeric structures. nih.gov For instance, in the crystal structure of N-(4-nitrophenyl)-β-alanine, molecules related by an inversion center interact via these O-H···O bonds to form dimers. nih.gov

N-H···O and N-H···N Hydrogen Bonds: The amine group acts as a hydrogen bond donor, interacting with either the carboxylate oxygen or the pyridinic nitrogen of a neighboring molecule. These interactions are fundamental to building extended networks. In a related compound, [H-β-(4-pyridyl)-Ala-OH] tetrafluoroborate, strong intermolecular contacts are observed between the ammonium (B1175870) group and carboxylate groups, which lead to the formation of two-dimensional layers. rsc.org

Weak C-H···O Interactions: Weaker, non-conventional hydrogen bonds, such as those involving the alpha- and beta-hydrogen atoms of the alanine backbone and carboxylate oxygens, provide additional stabilization to the crystal lattice. rsc.org

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further influencing the molecular packing and stability of the resulting structure.

These varied interactions result in a highly organized, three-dimensional supramolecular architecture, as detailed in the table below.

Interaction TypeDonor GroupAcceptor GroupTypical Role in Structure
Strong Hydrogen BondCarboxylic Acid (O-H)Carboxylic Acid (C=O)Dimer formation
Hydrogen BondAmine (N-H)Carboxylate (O)Extended network formation
Hydrogen BondAmine (N-H)Pyridine (N)Linking molecular chains
Weak Hydrogen BondAliphatic C-HCarboxylate (O)Lattice stabilization
π-π StackingPyridine RingPyridine RingStabilizing layered structures
Influence of Chirality on Crystal Packing and Self-Assembly

The inherent chirality of the L-alanine moiety in this compound is a critical determinant of its solid-state structure and self-assembly behavior. The specific stereochemistry prevents the molecule from packing in centrosymmetric arrangements, mandating that it crystallizes in a chiral space group. This directed asymmetry has profound consequences for the material's properties.

Research on N-terminal aryl amino acids demonstrates that the combination of chirality and hydrogen bonding directs the formation of ordered, non-centrosymmetric structures. ccspublishing.org.cn The amide and carboxylic acid groups act as primary sites for hydrogen bonding, guiding the molecules into specific arrangements. ccspublishing.org.cn This process can lead to the formation of higher-order helical structures, where the chirality of the individual molecule is translated into a macroscopic, supramolecular chirality. ccspublishing.org.cn This "tilted chirality" of the aryl groups, governed by the packing of the amino acid residues, is a direct consequence of the molecular-level stereochemistry. ccspublishing.org.cn

Advanced Characterization for Material Properties

The supramolecular assemblies formed by this compound derivatives possess unique material properties that can be probed using advanced microscopic and spectroscopic techniques.

Atomic Force Microscopy (AFM) for Supramolecular Assembly Morphology and Mechanical Properties

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the morphology of self-assembled structures at the nanoscale. For alanine derivatives, AFM can reveal the formation of complex architectures such as fibers, ribbons, or flower-like structures from solution. chemrxiv.org Beyond imaging, AFM can probe the mechanical and adhesive properties of these assemblies.

In studies of molecules adsorbing onto self-assembled monolayers (SAMs), AFM has been used to measure adhesion forces and monitor time-dependent changes in the adsorbed layer. nih.gov For a molecule like this compound, AFM could be employed to:

Visualize the morphology of supramolecular gels or nanofibers formed through self-assembly.

Measure the adhesion force between an AFM tip and the assembled surface to understand its surface energy and mechanical compliance.

Observe conformational or orientational changes of the molecules within an assembly over time, providing insights into the dynamics of the self-assembly process. nih.gov

Surface-Enhanced Raman/Infrared Spectroscopy (SERS/SEIRA) for Interfacial Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) are highly sensitive techniques used to study the adsorption of molecules onto metal surfaces, typically silver, gold, or copper. acs.orgresearchgate.net For this compound, these methods can provide detailed information about the molecule-surface interaction at the interface.

The SERS spectrum of an adsorbed molecule is heavily influenced by its orientation relative to the metal surface and which functional groups are involved in the binding. acs.orgnih.gov Given its structure, this compound can interact with a metal surface via:

The Pyridine Ring: The nitrogen lone pair can coordinate to the metal, or the π-system of the ring can interact with the surface. SERS studies of pyridine show characteristic ring-breathing modes that are sensitive to this interaction. acs.org

The Carboxylate Group: The carboxylate can bind directly to the metal surface, leading to shifts in the C=O and C-O stretching frequencies.

The Amine Group: The nitrogen of the amino group can also serve as a binding site.

By analyzing which vibrational modes are enhanced in the SERS spectrum, the specific orientation and binding mechanism of this compound on a given metal substrate can be determined. nih.gov

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry techniques are indispensable for confirming molecular identity and probing the pathways of chemical transformations, such as thermal degradation.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Pathways

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to identify the products formed when a compound is subjected to high temperatures in an inert atmosphere. This method provides critical insights into the thermal stability and decomposition mechanisms of a molecule.

When subjected to pyrolysis, the alanine component of this compound is expected to undergo specific degradation reactions. Studies on the thermal degradation of free alanine have shown that a primary decomposition pathway involves the condensation of two molecules to form a cyclic dipeptide, 3,6-dimethylpiperazine-2,5-dione. nih.govresearchgate.net This process occurs through the formation of a dipeptide intermediate, which then cyclizes with the elimination of water. nih.gov

The thermal degradation of this compound would therefore be expected to yield a mixture of products, with key markers indicating the breakdown of the alanine backbone. The expected major pyrolysis product from the alanine moiety is summarized below.

Precursor MoietyMajor Pyrolysis ProductChemical Name
L-Alanine3,6-dimethylpiperazine-2,5-dioneA cyclic dipeptide

Further fragmentation at higher temperatures would likely lead to the breakdown of the pyridine ring and the cyclic dipeptide, producing a complex mixture of smaller nitrogenous compounds, hydrocarbons, and oxides of carbon and nitrogen. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of N Pyridin 4 Yl L Alanine

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic distribution and associated properties. These approaches are fundamental in understanding the intrinsic characteristics of N-Pyridin-4-yl-L-alanine.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.govscirp.org It offers a favorable balance between computational cost and accuracy by calculating the electron density of a system rather than its full wavefunction. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its structural and electronic nature.

A crucial first step in computational analysis is geometric optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model. nih.gov For instance, theoretical calculations on L-alanine have been used to study its vibrational properties in both gas and solution phases, showing how interactions with a solvent can significantly alter frequencies. nih.gov

DFT is highly effective for predicting key electronic properties that govern a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.govresearchgate.net

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogen atoms, marking them as sites for nucleophilic interaction. nih.gov

Below is an illustrative table of electronic properties that can be derived from DFT calculations for a molecule like this compound.

PropertyDescriptionTypical Finding for Similar Molecules
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOA smaller gap suggests higher reactivity. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Relates to the "escaping tendency" of electrons.
Electrophilicity Index (ω) μ2 / 2ηQuantifies the electrophilic character of a molecule.
Note: Specific calculated values for this compound are not available in the cited literature; this table is for illustrative purposes.

Quantum chemical methods can simulate various types of spectra. As mentioned, vibrational frequency calculations yield theoretical IR spectra that can be compared with experimental results. nih.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming molecular structure.

Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions, predicting the UV-Vis absorption spectrum of a molecule. scirp.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands.

While DFT is robust, it can be computationally expensive for very large molecules or high-throughput screening. Semiempirical methods, such as RM1 (Recife Model 1), offer a faster alternative. These methods simplify quantum mechanical calculations by incorporating experimental parameters (parameterization) to approximate certain integrals. nih.gov

RM1 can be used for initial geometry optimizations and electronic property calculations of larger systems containing this compound, such as peptides or complexes. Though less accurate than DFT, its speed makes it suitable for preliminary screenings before committing to more computationally intensive analyses. nih.gov

Density Functional Theory (DFT) Calculations

Computational Design and Predictive Modeling

Computational chemistry and theoretical modeling serve as powerful tools in the rational design and analysis of novel bioactive molecules. For this compound, these in silico techniques can provide profound insights into its structural, electronic, and interactive properties, thereby guiding the development of derivatives with enhanced biological activities. This section explores various computational approaches that can be applied to this compound and its analogs.

The rational design of this compound derivatives through in silico methods aims to optimize their therapeutic potential by modifying their chemical structure. Techniques such as molecular fragment replacement and scaffold hopping are employed to generate novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles.

One common strategy involves the bioisosteric replacement of functional groups on the parent molecule. For instance, the pyridine ring or the alanine (B10760859) side chain of this compound could be systematically modified to explore the structure-activity relationship (SAR). Computational tools can predict the impact of these modifications on the molecule's binding affinity to a specific biological target. For example, derivatives can be designed by introducing various substituents on the pyridine ring to enhance interactions with a receptor's active site.

Another approach is the hybridization of this compound with other known pharmacophores. This can lead to the development of chimeric molecules with dual or synergistic activities. For instance, combining the this compound scaffold with a group known to inhibit a particular enzyme could result in a potent and selective inhibitor. In silico screening of virtual libraries of such derivatives allows for the rapid identification of promising candidates for synthesis and further experimental evaluation. nih.gov

A hypothetical in silico design workflow for this compound derivatives could involve the following steps:

Identification of a biological target.

Generation of a virtual library of this compound derivatives with diverse chemical modifications.

High-throughput virtual screening of the library against the target's binding site.

Prioritization of hits based on predicted binding affinity and other physicochemical properties.

Further optimization of the most promising candidates.

The following interactive data table illustrates a hypothetical set of designed this compound derivatives and their predicted properties.

Derivative IDModificationPredicted Binding Affinity (kcal/mol)Predicted Lipophilicity (logP)
NPL-001Parent Compound-6.51.2
NPL-0022-chloro substitution on pyridine-7.21.8
NPL-0033-methoxy substitution on pyridine-6.81.1
NPL-004Esterification of carboxylic acid-5.92.5
NPL-005Amidation of carboxylic acid-6.31.5

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in In the context of this compound, molecular docking can elucidate the intermolecular interactions between the compound and its potential biological targets, such as enzymes or receptors.

The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and calculating the binding energy for different conformations. This allows for the identification of the most stable binding mode and the key amino acid residues involved in the interaction. The types of interactions that can be analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, a molecular docking study of this compound with a hypothetical kinase could reveal that the pyridine nitrogen acts as a hydrogen bond acceptor with a specific residue in the ATP-binding pocket, while the alanine moiety forms hydrophobic interactions with surrounding nonpolar residues. This information is invaluable for the rational design of more potent inhibitors. d-nb.info

The results of a hypothetical molecular docking study are presented in the interactive table below, detailing the interactions between this compound and key residues of a target protein.

Interacting ResidueInteraction TypeDistance (Å)
LYS78Hydrogen Bond (with pyridine N)2.9
LEU132Hydrophobic3.8
VAL65Hydrophobic4.1
ASP184Hydrogen Bond (with amine H)3.1
PHE182π-π Stacking (with pyridine ring)4.5

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to develop predictive models. researchgate.netnih.gov

These models are built using a training set of molecules with known biological activities. The 3D structures of the molecules are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. Statistical methods are then used to correlate these fields with the observed biological activities.

The resulting QSAR models can be used to predict the activity of newly designed this compound derivatives before their synthesis. The graphical output of these models, in the form of contour maps, highlights the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA contour map might indicate that a bulky substituent at a particular position on the pyridine ring would be beneficial for activity, while a negatively charged group at another position would be detrimental. nih.gov

A hypothetical table summarizing the statistical parameters of a 3D-QSAR model for a series of this compound derivatives is shown below.

ParameterValue
q² (cross-validated correlation coefficient)0.65
r² (non-cross-validated correlation coefficient)0.92
SEE (Standard Error of Estimate)0.25
F-statistic120.5
Predictive r² (for test set)0.81

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystal structures. nih.gov This analysis is particularly useful for understanding the crystal packing and stability of this compound and its derivatives. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the partitioning of the crystal space into regions belonging to each molecule.

For this compound, a Hirshfeld analysis could reveal the dominant non-covalent interactions, such as N-H···O and C-H···π interactions, that govern its supramolecular assembly. nih.gov Understanding these interactions is crucial for crystal engineering and for predicting the solid-state properties of the compound and its derivatives.

The following interactive data table presents a hypothetical breakdown of intermolecular contacts for this compound as determined by Hirshfeld surface analysis.

Interaction TypeContribution (%)
H···H45.2
O···H / H···O25.8
C···H / H···C15.5
N···H / H···N10.3
C···C2.1
Other1.1

Applications of N Pyridin 4 Yl L Alanine in Chemical Research and Materials Science

Peptide and Peptidomimetic Chemistry

The incorporation of unnatural amino acids like N-Pyridin-4-yl-L-alanine is a powerful strategy in peptide design to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nbinno.com

Incorporation as Unnatural Amino Acids in Peptide Synthesis

This compound, also known as 4-pyridyl-alanine (4-Pal), serves as a versatile building block in peptide synthesis. nih.govresearcher.liferesearchgate.net Its integration into peptide chains can introduce unique structural and chemical characteristics. nbinno.com A notable example is its use in the development of glucagon (B607659) analogues. Glucagon, a peptide hormone crucial for regulating blood sugar, has poor biophysical properties that hinder its medicinal use. nih.govresearcher.life Researchers have successfully incorporated 4-Pal into glucagon sequences, resulting in analogues with enhanced aqueous solubility and stability at neutral pH, while maintaining their biological activity. nih.govresearcher.liferesearchgate.net

Another application is in the enhancement of the therapeutic potential of other peptides. For instance, the antiproliferative activities of a p53 peptide, which acts as an MDM2 inhibitor, were shown to be enhanced twofold through conjugation with an RGD peptide containing pyridyl-alanine. nih.gov The pyridine (B92270) ring's basic nitrogen atom can also participate in hydrogen bonding or metal coordination, opening avenues for creating peptide-based catalysts or diagnostic agents. nbinno.com

Peptide/ProteinModification with this compoundOutcomeReference
GlucagonIncorporation of 4-PalEnhanced aqueous solubility and stability nih.govresearcher.liferesearchgate.net
p53 peptideConjugation with RGD peptide containing pyridyl-alanine2-fold enhancement of antiproliferative activity nih.gov

Use in Solid-Phase Peptide Synthesis Techniques

This compound is amenable to standard solid-phase peptide synthesis (SPPS) protocols. nbinno.comnih.gov SPPS is a widely used methodology for the efficient production of peptides, where the peptide chain is assembled stepwise while anchored to a solid support. du.ac.inluxembourg-bio.combachem.com The use of pyridylalanine derivatives in SPPS involves their attachment to a resin, followed by standard coupling and deprotection steps. nbinno.com A novel chemoselective peptide conjugation method, termed NAP, has been demonstrated for the late-stage N-alkylation of pyridyl-alanine in both solution and solid phases. nih.gov This technique allows for the construction of functionally diverse and stable N-alkylated conjugates, with the solid-phase approach offering a more economical process. nih.gov

Design of Peptidomimetics with Enhanced Structural Features

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.govresearchgate.net The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. nbinno.comjpt.com The resulting molecules can exhibit improved stability, bioavailability, and target affinity. nbinno.com

The glucagon analogues containing 4-Pal can be considered peptidomimetics, as they mimic the function of the native hormone but possess superior biophysical characteristics. nih.govresearcher.liferesearchgate.net Furthermore, pyridine-based peptidomimetics of the neuropeptide MIF-1 have been synthesized and evaluated. In this work, the L-proline residue of MIF-1 was replaced with a picolinic acid (a pyridine derivative), leading to new compounds with potential as allosteric modulators of the D2 dopamine (B1211576) receptor. sciforum.net The use of heterocyclic scaffolds, such as the pyridine ring in this compound, is a common strategy in the solid-phase synthesis of peptidomimetics to create conformationally constrained molecules with desired biological activities. nih.govmdpi.org

Studies on Peptide Conformation and Function

The introduction of this compound into a peptide sequence can significantly influence its three-dimensional structure and, consequently, its function. The pyridine ring, being a hydrophilic and aromatic moiety, can alter the isoelectric point and refine the biophysical character of peptide drug candidates. nih.govresearcher.liferesearchgate.net In the case of glucagon analogues, the substitution with 4-Pal led to superior biophysical properties suitable for medicinal applications. nih.govresearcher.life

While specific conformational studies on peptides solely containing this compound are not extensively detailed in the provided context, the broader field of peptide conformational analysis provides insights. Techniques such as circular dichroism (CD) and Fourier transform infrared (FTIR) spectroscopy are employed to study the secondary structure of peptides, including those rich in alanine (B10760859). nih.gov The conformation of alanine-containing peptides can be influenced by factors like concentration and the solvent environment. nih.govnih.gov Molecular dynamics simulations are also used to investigate the conformational behavior of modified peptides, such as those containing N-methylated alanine, which can adopt helical or beta-strand structures depending on the conditions. nih.govresearchgate.net These principles and techniques are applicable to understanding the conformational impact of incorporating this compound.

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of supramolecular chemistry. Peptides are excellent building blocks for self-assembling materials due to their inherent directionality and ability to form hydrogen bonds. nih.govrsc.orgdovepress.com

Formation of Helical Architectures and Self-Assembled Materials

While there is a lack of direct studies focusing exclusively on the self-assembly of this compound, related research provides strong indications of its potential in this area. A helical peptide containing the isomeric β-(3-pyridyl)-L-alanine has been designed and synthesized, demonstrating the capacity of pyridyl-alanine residues to be part of ordered, helical structures. researchgate.net The pyridine moiety is known to participate in intermolecular interactions that can drive the self-assembly process. nbinno.com

The broader field of peptide self-assembly has shown that peptides can form a variety of nanostructures, including nanotubes, nanofibers, and nanospheres. nih.govrsc.orgnih.govnih.gov The formation of these structures is often driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of aromatic side chains. The aromatic pyridine ring of this compound can participate in such π-π stacking interactions, contributing to the stability of self-assembled architectures. The dynamic transition between lower-order structures and higher-order super-helical structures has been observed in L-phenylalanine-based supramolecular self-assembly, highlighting the potential for amino acid derivatives to form complex helical materials. digitellinc.com

Influence of Amino Acid Chirality on Supramolecular Crystal Packing and Organization

The inherent chirality of the L-alanine component in this compound plays a crucial role in dictating the three-dimensional arrangement of molecules in the solid state. The stereospecificity of the amino acid directs the formation of non-centrosymmetric crystal structures, leading to the expression of chirality at the supramolecular level. This transfer of chirality from the molecular to the macroscopic scale is fundamental in the design of chiral materials.

Research on related chiral amino acid-derived biphenyldiimides has shown that while hydrogen bonding is the primary driving force for polymer growth, the amino acid side chains play a significant role in stabilizing or destabilizing the resulting assemblies. nih.gov This underscores the subtle yet critical influence of the chiral component's structure on the thermodynamics and stability of the supramolecular architecture.

Design of Supramolecular Systems Based on Hydrogen and Halogen Bonding

The molecular structure of this compound offers multiple sites for engaging in specific and directional non-covalent interactions, making it an excellent candidate for the rational design of complex supramolecular systems. Hydrogen bonding and halogen bonding are two key interactions leveraged for this purpose.

Hydrogen Bonding: The carboxylic acid group (-COOH) and the amino group (-NH2) of the alanine backbone are classic hydrogen bond donors and acceptors. These groups can form robust and predictable hydrogen-bonding networks, such as the head-to-tail chains typical of amino acids or more complex β-sheet-like structures. nih.govresearchgate.net Furthermore, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. This extended hydrogen bond network can directly influence the electronic properties and activation of molecules within a larger assembly, as seen in pyridoxal (B1214274) 5′-phosphate-dependent enzymes. nih.gov The interplay between these different hydrogen bonding sites allows for the construction of intricate 1D, 2D, and 3D architectures.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). The nitrogen atom of the pyridine ring in this compound is an effective halogen bond acceptor. By co-crystallizing this compound with halogen bond donors (e.g., iodoperfluorocarbons), it is possible to create highly directional and specific intermolecular connections. Studies on pyridine-4-thiol (B7777008) have shown its ability to act as a halogen-bond acceptor, pre-organizing molecules in a way that influences their reactivity. nih.gov This interaction can be used in conjunction with hydrogen bonding to build complex, multi-component supramolecular assemblies with a high degree of predictability and control. nih.gov The combination of these orthogonal interactions provides a powerful strategy for crystal engineering and the development of functional materials.

Catalysis and Chiral Ligand Design

The unique structural features of this compound make it a valuable component in the field of catalysis, particularly in the development of chiral ligands for reactions where stereochemical control is paramount. chemimpex.com

Development of Chiral Ligands for Asymmetric Synthesis

This compound serves as a versatile scaffold for the synthesis of chiral ligands used in asymmetric catalysis. The combination of a stereochemically defined center (the L-alanine) and a coordinating pyridine ring allows for the creation of a chiral environment around a metal center. chemimpex.commdpi.com When coordinated to a transition metal, the ligand enforces a specific geometry, enabling the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

The pyridine moiety provides a strong coordination site for a variety of transition metals, while the amino and carboxylate groups can either be used for further functionalization to create bidentate or tridentate ligands or can themselves participate in metal coordination. The modular nature of this amino acid allows for systematic tuning of the ligand's steric and electronic properties to optimize reactivity and enantioselectivity for a specific transformation. Chiral pyridine-derived ligands are among the most widely utilized in catalysis, and frameworks based on amino acids provide a direct route to introducing chirality. nih.govrsc.org

Ligand TypeMetalApplicationReference
Pyridine-amino acidTransition metalsGeneral Asymmetric Catalysis chemimpex.com
Chiral Pyridine Units (CPUs)Nickel, IridiumReductive Addition, C-H Borylation nih.gov
Peptide-based PyridinePalladiumSonogashira/Suzuki Coupling mdpi.com
Pyridine-oxazolineVariousGeneral Asymmetric Catalysis rsc.org

Utilization in Artificial Metalloenzymes for Stereoselective Catalysis

A cutting-edge application of this compound and its analogues is their incorporation as unnatural amino acids into protein scaffolds to create artificial metalloenzymes. This strategy combines the high selectivity of enzymes with the broad reaction scope of transition metal catalysts. By genetically encoding the unnatural amino acid, it can be precisely positioned within a protein's active site.

The pyridine side chain of the incorporated amino acid acts as a binding site for a catalytically active metal ion, such as copper(II). ed.ac.ukrsc.org The surrounding protein environment provides a well-defined chiral second coordination sphere, which can induce high stereoselectivity in the catalyzed reaction. For example, the unnatural amino acid (2,2′-bipyridin-5-yl)alanine (BpyAla), a close analogue of this compound, has been successfully incorporated into proteins to create artificial metalloenzymes for enantioselective Friedel-Crafts reactions. ed.ac.ukrsc.org X-ray crystal structures of these artificial enzymes have revealed how the orientation of the catalytic metal center, dictated by the unnatural amino acid and the protein scaffold, controls the enantioselectivity of the reaction. ed.ac.uk This approach allows for the development of novel biocatalysts for reactions not found in nature.

Table of Research Findings in Artificial Metalloenzymes

Unnatural Amino Acid Protein Scaffold Metal Reaction Enantiomeric Excess (ee)
(2,2′-bipyridin-5-yl)alanine Steroid Carrier Protein Cu(II) Friedel-Crafts Alkylation 72% (S)

Coordination Chemistry: Design of Metal Complexes with Tailored Catalytic Properties

The field of coordination chemistry provides the foundation for the catalytic applications of this compound. By acting as a ligand, it can form stable complexes with a wide range of transition metals. The resulting metal complexes possess distinct geometric and electronic properties that can be tailored for specific catalytic applications. chemimpex.com

The L-alanine backbone provides a chiral scaffold, while the pyridine ring and the carboxylate/amino groups offer versatile coordination modes (monodentate, bidentate, or bridging). This versatility allows for the synthesis of discrete molecular complexes or extended coordination polymers with well-defined structures. researchgate.net For instance, Schiff base complexes derived from pyridine-containing amino acids have been shown to form 3D network structures with interesting catalytic and fluorescence sensing properties. researchgate.net A complex of (S-2-(pyridine-4-ylmethylamino) succinic acid) with Cobalt(II) exhibited excellent performance in the catalytic reduction of 4-nitrophenol. researchgate.net The rational design of these complexes, by varying the metal ion, the ligand-to-metal ratio, and the reaction conditions, enables the fine-tuning of their catalytic activity, selectivity, and stability.

Exploration as Chiral DMAP Analogues

4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient nucleophilic catalyst for a variety of organic reactions, particularly acyl transfer reactions. The development of chiral versions of DMAP is of great interest for achieving enantioselective transformations. This compound represents a potential precursor for the design of novel chiral DMAP analogues.

The core structure of this compound contains the essential 4-substituted pyridine motif. While the amino group at the alpha-position is not directly analogous to the dimethylamino group of DMAP, it serves as a chiral handle that can be further modified. By derivatizing the amino and carboxylic acid functionalities, it is possible to create ligands where the pyridine nitrogen acts as the nucleophilic catalytic center, and the chiral L-alanine framework provides the necessary steric environment to induce enantioselectivity. Research into chiral 4-aryl-pyridine-N-oxides has shown that modifying the C-4 position of the pyridine ring is a viable strategy for developing new classes of efficient nucleophilic organocatalysts. acs.org The design principle involves creating a well-defined chiral pocket around the catalytically active nitrogen atom, a concept that is readily applicable to derivatives of this compound.

Functional Probes and Chemical Sensors

The unique electronic and structural characteristics of the pyridine ring, combined with the versatility of the L-alanine backbone, make this compound a valuable component in the development of functional molecular probes and chemical sensors. Its ability to be incorporated into larger molecular frameworks, such as peptides, and the sensitivity of its pyridine moiety to the local environment are key attributes exploited in this context. The amino acid can act as a reporter group, signaling changes in its surroundings through detectable changes in its photophysical properties.

Design of Environment-Sensitive Fluorescent Amino Acids

Unnatural fluorescent amino acids are powerful tools for investigating biological processes, as they can be incorporated at specific sites within proteins to report on local environmental conditions with minimal disruption to the protein's structure and function. nih.gov The design of such amino acids often focuses on creating fluorophores whose emission properties are sensitive to factors like solvent polarity, viscosity, or pH. rsc.org

Research into β-Pyridyl α-amino acids has shown that those with pyridine-derived side chains can exhibit strong intramolecular charge transfer (ICT) fluorescence. nih.gov This phenomenon is central to their function as environmental sensors. In these molecules, the π-deficient pyridine ring acts as an electron acceptor, while other parts of the side chain can be modified with electron-donating groups. The efficiency of this charge transfer, and thus the fluorescence emission, is highly dependent on the conformation of the molecule.

For instance, triaryl amino acids based on a pyridine side chain have been designed to act as "fluorescent molecular rotors." nih.gov These molecules can interconvert between planar and twisted conformations. In low-viscosity environments, the molecule can readily adopt a non-fluorescent twisted state. However, in more viscous environments, this rotation is hindered, locking the molecule in a planar conformation that exhibits strong fluorescence. This viscosity-sensitive fluorescence has applications in studying environments like lipid membranes and mitochondria. nih.gov

A study on triaryl α-amino acids derived from a pyridine core demonstrated how tuning the electronic properties of the side chain affects their photophysical characteristics. The introduction of different substituents led to significant variations in fluorescence emission, Stokes shift, and quantum yield, highlighting the tunability of these probes. nih.gov

Photophysical Properties of Environment-Sensitive Pyridine-Based Amino Acids nih.gov
Compound AnalogueSubstituent GroupAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (Φ)
Analogue 5a4-methoxyphenyl (electron-donating)30444510,4230.13
Analogue 5b4-trifluoromethylphenyl (electron-deficient)2883576,7110.20

Application in Biosensor Development Leveraging Functionalization Capabilities

The functional groups inherent in this compound—the carboxylic acid, the primary amine, and the nitrogen atom of the pyridine ring—provide multiple handles for chemical modification, making it a versatile platform for constructing biosensors. These capabilities allow it to be covalently linked to other molecules or surfaces to create specific sensing systems.

The pyridine moiety itself is a known component in chemosensors, capable of interacting with various analytes, including metal ions and small organic molecules. mdpi.com This interaction can lead to a detectable signal, such as a change in fluorescence or absorbance. For example, pyridine-based fluorophores have been developed for the detection of other amino acids, where the interaction causes a quenching of fluorescence through an intermolecular charge transfer mechanism. researchgate.net

Furthermore, the ability to incorporate this compound into peptides using standard synthesis techniques opens the door to creating highly specific, peptide-based biosensors. nih.gov By placing the amino acid at a strategic position within a peptide sequence that is known to bind to a specific biological target, a sensor can be designed to signal the binding event. The local environment of the amino acid changes upon binding, which can alter its photophysical properties and generate a measurable signal. This site-specific placement is a significant advantage over larger, non-specific fluorescent labels that are typically attached to a peptide's terminus. nih.gov

Precursors for Complex Chemical Entities

In synthetic chemistry, this compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly heterocyclic compounds and modified peptides. Its predefined stereochemistry and multiple reactive sites make it an attractive starting material for constructing intricate molecular architectures.

The pyridine ring is a common scaffold in medicinal chemistry and materials science. Pyridine-containing precursors are frequently used in the synthesis of a wide range of heterocyclic systems with diverse biological activities. researchgate.netnih.gov For example, derivatives of 4-acetylpyridine (B144475) have been used to synthesize complex molecules such as aminopyrazoles and pyridotriazolopyrimidines. researchgate.net Similarly, this compound can be envisioned as a starting point for multi-step syntheses, where the amino acid backbone and the pyridine ring are elaborated to form larger, polycyclic systems. The synthesis of novel nitrogen and sulfur-containing heterocyclic systems often relies on the condensation and cyclization of simpler building blocks. mdpi.com

Moreover, this compound is used directly as a non-natural amino acid in peptide synthesis to create novel peptide analogues with tailored properties. Its incorporation can influence the peptide's conformation, stability, and biological activity. A notable application is in the development of glucagon analogues, where replacing natural aromatic amino acids with 4-pyridyl-alanine enhanced the aqueous solubility and chemical stability of the peptide hormone at neutral pH, making it more suitable for medicinal use. nih.gov This demonstrates the role of this compound as a precursor to complex and functionally optimized biomolecules.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in N-Pyridin-4-yl-L-alanine Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical and biological research, offering the potential to revolutionize the study of UAAs like this compound. nih.govmdpi.com These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional experimental methods. nih.govnih.gov

One of the primary applications of AI in this field is in predicting the successful incorporation of UAAs into proteins. nih.gov The efficiency of UAA substitution is influenced by a multitude of factors, including evolutionary conservation, steric effects, and the physicochemical properties of both the UAA and the native amino acid it replaces. interesjournals.org ML models can be trained on existing experimental data of UAA-incorporated proteins to predict the likelihood of successful substitution at specific sites in a protein. nih.govinteresjournals.org For instance, a model could be developed to predict the tolerability of substituting a specific residue with this compound in a target protein, thereby guiding experimental design and saving significant time and resources. nih.gov

Table 1: Applications of AI/ML in Unnatural Amino Acid Research

Application AreaAI/ML TechniquePotential Impact on this compound ResearchSupporting Findings
Predictive Modeling Supervised Learning (e.g., Random Forests, Support Vector Machines)Predict the efficiency and site-specificity of this compound incorporation into proteins. nih.govnih.govModels trained on existing UAA incorporation data can achieve high accuracy in predicting substitution tolerability. nih.gov
De Novo Peptide Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of novel peptides containing this compound with tailored therapeutic or catalytic activities. oup.comresearchgate.netAI can explore vast chemical spaces to generate peptide sequences with optimized properties. nih.govpeptilogics.com
Property Prediction Deep Learning, Neural NetworksPredict the physicochemical and biological properties of proteins containing this compound. gubra.dku-tokyo.ac.jpAI algorithms can analyze complex data to model peptide bioactivity and toxicity. nih.gov
High-Throughput Screening Analysis Unsupervised Learning, Clustering AlgorithmsAnalyze large datasets from high-throughput screening of this compound-containing peptide libraries to identify lead candidates. nih.govML can streamline the evaluation of bioactivity and toxicity from large screening datasets. nih.gov

Exploration of Novel Bioconjugation Strategies with this compound

Bioconjugation, the covalent attachment of molecules to biomolecules, is a powerful tool for creating novel materials and therapeutics. nih.gov The site-specific incorporation of UAAs with bioorthogonal reactive groups provides precise control over the location and stoichiometry of conjugation. nih.govacs.org this compound, with its pyridine (B92270) side chain, offers unique possibilities for developing novel bioconjugation strategies.

The pyridine moiety can act as a ligand for transition metals, enabling the creation of artificial metalloenzymes. For example, the site-specific incorporation of (2,2′-bipyridin-5-yl)alanine (BpyAla), a bipyridine-containing UAA, has been used to generate copper-containing artificial metalloenzymes with catalytic activity. rsc.org This approach could be adapted for this compound to create novel catalysts with tailored properties.

Furthermore, the pyridinium (B92312) group, formed by the quaternization of the pyridine nitrogen, has been explored for lysine-selective protein modification. rsc.org This strategy could potentially be adapted for the development of novel bioconjugation methods targeting this compound residues within a protein. The ability to introduce unique chemical functionality through the pyridine ring opens up avenues for a wide range of bioorthogonal reactions. rsc.org

Table 2: Potential Bioconjugation Reactions Involving this compound

Reaction TypeReactive PartnerPotential ProductApplication
Metal Coordination Transition Metal Ions (e.g., Cu²⁺, Pd²⁺)Artificial MetalloenzymeCatalysis, Biosensing
Quaternization/Alkylation Alkyl HalidesPyridinium-tagged ProteinProtein Labeling, Drug Delivery
Cross-Coupling Reactions Boronic Acids (Suzuki Coupling), Alkynes (Sonogashira Coupling)Modified Protein with Novel Functional GroupsMaterials Science, Therapeutic Development
Click Chemistry Azides, Alkynes (if the pyridine is further functionalized)Covalently Linked BioconjugateDrug Conjugates, Imaging Probes

Advanced Material Science Applications Derived from Supramolecular Assemblies

The self-assembly of molecules into well-ordered supramolecular structures is a bottom-up approach to creating advanced functional materials. mdpi.comsemanticscholar.org Amino acids and their derivatives are attractive building blocks for supramolecular assembly due to their chirality, biocompatibility, and ability to form hydrogen bonds. mdpi.com The pyridine ring in this compound introduces additional non-covalent interactions, such as π-π stacking and metal coordination, which can be exploited to direct the formation of unique supramolecular architectures. nih.govresearchgate.net

Research has shown that pyridine-containing molecules can form supramolecular gels, which have potential applications in areas such as drug delivery and tissue engineering. researchgate.netnih.gov A pyridine-containing amino acid-based gelator has been shown to selectively bind and trap hydrogen chloride gas, suggesting its potential for environmental remediation. nih.gov The co-assembly of amino acids with other molecules, such as bipyridine derivatives, can modulate the supramolecular packing and enhance the material's physical properties, including its mechanical rigidity and piezoelectric response. nih.gov

The ability to control the self-assembly of this compound-based building blocks could lead to the development of novel materials with tailored optical, electronic, and mechanical properties. For example, the incorporation of this compound into peptides could be used to create nanowires, responsive hydrogels, or ordered arrays for biosensing applications.

Development of Cascade Reactions for Highly Efficient Synthesis

Cascade reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.comrsc.org The development of cascade reactions for the synthesis of this compound and its derivatives is a key area of future research.

Recent advances in catalysis have enabled the development of cascade reactions for the synthesis of various heterocyclic compounds, including pyridines. mdpi.comrsc.org For example, palladium-catalyzed cascade reactions involving C-H activation have been used to construct quinolinone derivatives from aliphatic amides. mdpi.com Similar strategies could be envisioned for the synthesis of this compound, potentially starting from simpler and more readily available precursors.

Furthermore, cascade reactions can be employed to build complex macrocycles and medium-sized rings from linear precursors containing internal nucleophiles like a pyridine moiety. acs.org In such reactions, the pyridine nitrogen can act as an internal nucleophilic catalyst to facilitate cyclization and ring expansion, leading to the efficient formation of lactams and other cyclic structures. acs.org Applying these principles to peptides containing this compound could provide a novel route to constrained peptides with enhanced biological activity and stability. The development of chemo-enzymatic cascade processes, combining the selectivity of enzymes with the versatility of chemical catalysts, also holds great promise for the efficient and stereoselective synthesis of unnatural amino acids and their derivatives. rsc.orgacs.org

Q & A

Q. What are the standard methods for synthesizing N-Pyridin-4-yl-L-alanine, and how are intermediates characterized?

this compound (CAS 178933-04-5) is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting L-alanine derivatives with 4-pyridyl-containing reagents under basic conditions. For example, similar amino acid derivatives like N-formyl-L-phenylalanine are synthesized using formyl chloride in anhydrous solvents like dichloromethane . Intermediates are typically characterized via FT-IR (to confirm functional groups like carboxylic acid and pyridyl moieties) and HPLC for purity analysis. The final product’s identity is confirmed by NMR (to resolve stereochemistry) and mass spectrometry (to verify molecular weight) .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

The SHELX software suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. Key steps include:

  • Data scaling and absorption correction to address intensity variations.
  • Dual-space methods (e.g., charge flipping in SHELXT) for phase determination.
  • Twin refinement in SHELXL for handling twinned crystals, common in amino acid derivatives. Discrepancies in bond lengths or angles can arise from disordered pyridyl groups; these are resolved using restraints and rigid-body refinement .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar compounds?

  • Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) distinguishes enantiomers.
  • X-ray crystallography resolves spatial arrangements of the pyridyl and alanine moieties.
  • Tandem MS/MS identifies fragmentation patterns unique to the pyridyl-alanine linkage .

Advanced Research Questions

Q. How does the pyridyl group in this compound influence its interaction with enzymes like aspartate aminotransferase?

The pyridyl group mimics natural cofactors (e.g., pyridoxal phosphate) in enzymes. Computational docking studies (using tools like AutoDock Vina) reveal that the pyridyl nitrogen forms hydrogen bonds with active-site residues (e.g., Lys68 in aspartate aminotransferase), altering substrate specificity. Experimental validation involves kinetic assays to measure changes in KmK_m and VmaxV_{max} when the compound is used as an inhibitor or cofactor analog .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound derivatives be reconciled?

Contradictions often arise from tautomerism or solvent effects. For example:

  • NMR in D2_2O may show shifted peaks due to proton exchange at the pyridyl group.
  • IR in solid-state KBr pellets may lack solvent-induced shifts. A combined approach using variable-temperature NMR and DFT calculations (e.g., Gaussian09) can model tautomeric equilibria and predict spectra .

Q. What strategies optimize the stability of this compound in aqueous solutions for bioactivity studies?

  • pH control : Buffering at pH 6–7 minimizes hydrolysis of the pyridyl-alanine bond.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves activity.
  • Metal chelation : Adding EDTA prevents metal-catalyzed degradation. Stability is monitored via LC-MS over 24–72 hours .

Q. How does the incorporation of this compound into peptide chains affect secondary structure?

Circular dichroism (CD) and molecular dynamics simulations (e.g., GROMACS) show that the pyridyl group disrupts α-helix formation due to steric clashes but stabilizes β-sheets through π-stacking with aromatic side chains. This is critical for designing peptide-based inhibitors .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., crystallographic vs. computational bond lengths), apply Bayesian inference to weigh evidence quality or use consensus scoring across multiple software tools (SHELX, PHENIX) .
  • Stereochemical Purity : Use Marfey’s reagent to derivatize and separate enantiomers via reversed-phase HPLC, ensuring >98% enantiomeric excess for reliable bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.